molecular formula C18H15N3O B2616185 (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-4-phenylbutanenitrile CAS No. 1351453-69-4

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-4-phenylbutanenitrile

Cat. No.: B2616185
CAS No.: 1351453-69-4
M. Wt: 289.338
InChI Key: XYWUWOGWFDRIJE-NBVRZTHBSA-N
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Description

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-4-phenylbutanenitrile is an organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-4-phenylbutanenitrile typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone.

    Introduction of the nitrile group: This step involves the reaction of the imidazole derivative with a nitrile-containing reagent under basic conditions.

    Formation of the (E)-configuration: The final step involves the formation of the (E)-configuration through a suitable reaction, such as a Wittig reaction or a similar olefination process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-4-phenylbutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced imidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving imidazole derivatives.

    Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-4-phenylbutanenitrile would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that interact with the imidazole moiety.

    Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds with similar imidazole structures, such as benzimidazole and its derivatives.

    Nitrile-containing compounds: Compounds with nitrile groups, such as acetonitrile and benzonitrile.

Uniqueness

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-4-phenylbutanenitrile is unique due to its specific combination of functional groups and its (E)-configuration, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-4-phenylbut-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-21-16-10-6-5-9-15(16)20-18(21)14(12-19)17(22)11-13-7-3-2-4-8-13/h2-10,22H,11H2,1H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUCXNUHCDDACW-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=C(CC3=CC=CC=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C(/CC3=CC=CC=C3)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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